molecular formula C5H7ClO2 B14345443 3-Methoxybut-2-enoyl chloride CAS No. 95187-87-4

3-Methoxybut-2-enoyl chloride

Cat. No.: B14345443
CAS No.: 95187-87-4
M. Wt: 134.56 g/mol
InChI Key: ZOEKCHLPVQJQQE-UHFFFAOYSA-N
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Description

3-Methoxybut-2-enoyl chloride is an organic compound with the molecular formula C5H7ClO2 It is a derivative of butenoic acid, where a methoxy group is attached to the second carbon and a chlorine atom is attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxybut-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-methoxybut-2-enoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride:

3-Methoxybut-2-enoic acid+SOCl23-Methoxybut-2-enoyl chloride+SO2+HCl\text{3-Methoxybut-2-enoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Methoxybut-2-enoic acid+SOCl2​→3-Methoxybut-2-enoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems and controlled reaction conditions can help in scaling up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxybut-2-enoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-methoxybut-2-enoic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Acid or base catalysts for specific reactions

    Solvents: Organic solvents such as dichloromethane or tetrahydrofuran

Major Products

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

Scientific Research Applications

3-Methoxybut-2-enoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the preparation of polymers and other advanced materials.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-methoxybut-2-enoyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The presence of the methoxy group can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybut-2-enoic acid: The parent acid of 3-methoxybut-2-enoyl chloride.

    3-Methoxybutanoyl chloride: A saturated analogue with a single bond instead of a double bond.

    3-Methoxypropionyl chloride: A shorter-chain analogue with similar reactivity.

Uniqueness

This compound is unique due to the presence of both a methoxy group and a double bond, which provides distinct reactivity patterns compared to its saturated or shorter-chain analogues. This combination allows for a broader range of chemical transformations and applications in organic synthesis.

Properties

IUPAC Name

3-methoxybut-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c1-4(8-2)3-5(6)7/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEKCHLPVQJQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60712192
Record name 3-Methoxybut-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95187-87-4
Record name 3-Methoxybut-2-enoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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